4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyridine
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Overview
Description
4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyridine is a heterocyclic compound that features a pyridine ring substituted with a 1-methylpyrrole group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyridine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution on the Pyridine Ring: The pyridine ring can be functionalized through various methods, including the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Substitution: Electrophilic substitution reactions can take place on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biological pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- 4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyrimidine
- 4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyrazine
- 4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyrrole
Comparison:
- Structural Differences: While these compounds share a similar core structure, the heterocyclic ring varies (pyridine, pyrimidine, pyrazine, pyrrole), leading to differences in chemical reactivity and biological activity.
- Uniqueness: 4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyridine is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
4-(1-methylpyrrol-3-yl)-2,6-diphenylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-24-13-12-19(16-24)20-14-21(17-8-4-2-5-9-17)23-22(15-20)18-10-6-3-7-11-18/h2-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUSOWZBLXRRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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